4-Methoxybenzaldehyde

Catalog No.
S572683
CAS No.
123-11-5
M.F
C8H8O2
M. Wt
136.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methoxybenzaldehyde

CAS Number

123-11-5

Product Name

4-Methoxybenzaldehyde

IUPAC Name

4-methoxybenzaldehyde

Molecular Formula

C8H8O2

Molecular Weight

136.15 g/mol

InChI

InChI=1S/C8H8O2/c1-10-8-4-2-7(6-9)3-5-8/h2-6H,1H3

InChI Key

ZRSNZINYAWTAHE-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C=O

Solubility

In water, 4.29X10+3 mg/L at 25 °C
Insoluble in water
Miscible with ethanol, diethyl ether; very soluble in acetone, chloroform; soluble in benzene.
Soluble in 5 volumes of 5% alcohol
4.29 mg/mL at 25 °C
poorly soluble in water, glycols, glycerol; soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Synonyms

4-anisaldehyde, 4-anisaldehyde, 1,2,3,4,5,6-(14)C6-labeled, 4-anisaldehyde, 18O-labeled, 4-anisaldehyde, formyl-(14)C-labeled, 4-methoxybenzaldehyde, anisaldehyde, p-anisaldehyde, p-methoxybenzaldehyde, para-anisaldehyde

Canonical SMILES

COC1=CC=C(C=C1)C=O

4-Methoxybenzaldehyde, also known as p-Anisaldehyde, is an aromatic aldehyde with the chemical formula C₈H₈O₂. It is a naturally occurring compound found in various plants, including vanilla beans, anise, and goldenrod []. While it has limited research directly focusing on 4-Methoxybenzaldehyde itself, it holds potential in two key areas of scientific research:

Anti-virulence Potential

Studies have explored the potential of a closely related compound, 2-hydroxy-4-methoxybenzaldehyde (HMB), against methicillin-resistant Staphylococcus aureus (MRSA) []. This research suggests HMB may exhibit anti-virulence properties, meaning it could reduce the virulence factors of MRSA without directly killing the bacteria. This could be beneficial in treating infections caused by MRSA, which are becoming increasingly resistant to traditional antibiotics.

The study found that HMB, at sub-lethal concentrations, inhibited the production of staphyloxanthin, a virulence factor crucial for MRSA survival and resistance to the human immune system []. Additionally, HMB treatment appeared to sensitize MRSA to the effects of white blood cells and other immune responses. These findings suggest HMB may be a promising candidate for further research and development as a potential treatment for MRSA infections.

Note

While 4-Methoxybenzaldehyde shares similar chemical structure with HMB, further research is needed to determine if it exhibits similar anti-virulence properties against MRSA.

Precursor for Organic Synthesis

4-Methoxybenzaldehyde is commonly used as a precursor in organic synthesis, meaning it serves as a starting material for the creation of other valuable organic compounds []. Its reactive aldehyde group allows it to participate in various chemical reactions, making it a versatile building block for the synthesis of diverse molecules.

Here are some examples of applications:

  • Synthesis of pharmaceuticals: 4-Methoxybenzaldehyde can be used as a starting material for the synthesis of various pharmaceutical drugs, including anti-inflammatory and anti-cancer medications [].
  • Synthesis of fine chemicals: It is also used in the production of a variety of fine chemicals, such as fragrances, flavors, and dyes [].

4-Methoxybenzaldehyde, also known as p-Anisaldehyde, is an aromatic aldehyde with the chemical formula C₈H₈O₂. This compound features a benzene ring substituted with a methoxy group (-OCH₃) and a formyl group (-CHO) at the para position. It is a colorless liquid with a sweet, floral aroma reminiscent of anise and is commonly found in various plants, such as vanilla beans and anise . The compound is utilized in the fragrance industry due to its pleasant scent and serves as an intermediate in organic synthesis .

The specific mechanism of action of 4-methoxybenzaldehyde depends on the context of its use. Here are two potential scenarios:

  • Fragrance: The pleasant, anise-like odor of anisaldehyde is attributed to its interaction with olfactory receptors in the nose []. The exact mechanism of this interaction is not fully understood, but it likely involves the molecule's shape and functional groups.
  • Antimicrobial activity: Some studies suggest that 4-methoxybenzaldehyde may possess antimicrobial properties []. The mechanism behind this activity could involve disrupting bacterial cell membranes or interfering with essential cellular processes. However, more research is needed to understand this mechanism fully.

4-Methoxybenzaldehyde can pose several safety hazards:

  • Toxicity: It is considered mildly toxic upon ingestion or inhalation.
  • Flammability: The compound is flammable with a flash point of 116 °C [].
  • Skin and eye irritation: Contact with the liquid or vapor can irritate the skin and eyes.
Due to its reactive aldehyde group. Key reactions include:

  • Oxidation: 4-Methoxybenzaldehyde can be synthesized by oxidizing 4-methoxytoluene using manganese dioxide:
    text
    CH₃OC₆H₄CH₃ + MnO₂ -> CH₃OC₆H₄CHO + MnO
  • Reduction: The aldehyde group can be reduced to a primary alcohol using sodium borohydride:
    text
    CH₃OC₆H₄CHO + NaBH₄ -> CH₃OC₆H₄CH₂OH + NaBO₂ + H₂
  • Aldol Condensation: It can undergo aldol condensation with other aldehydes or ketones in the presence of a base catalyst, leading to more complex molecules .

4-Methoxybenzaldehyde has diverse applications, including:

  • Fragrance Industry: It is widely used for its sweet and floral scent.
  • Flavoring Agent: Commonly utilized in food products for its pleasant aroma.
  • Organic Synthesis: Serves as a precursor for synthesizing other organic compounds, particularly in pharmaceuticals and perfumery .

Several compounds share structural characteristics with 4-Methoxybenzaldehyde. Below is a comparison highlighting their uniqueness:

Compound NameChemical FormulaKey FeaturesUnique Properties
2-Hydroxy-4-methoxybenzaldehydeC₈H₈O₃Hydroxyl group at ortho positionExhibits anti-virulence properties against MRSA
AnisoleC₈H₈OMethoxy group attached to benzenePrimarily used as a solvent and reagent
VanillinC₈H₈O₃Hydroxy and aldehyde groupsKnown for its strong vanilla flavor
3-MethoxybenzaldehydeC₈H₈O₂Methoxy group at meta positionLess commonly used in fragrance compared to p-Anisaldehyde

4-Methoxybenzaldehyde's unique combination of functional groups allows it to serve distinct roles in both fragrance and organic synthesis, setting it apart from similar compounds .

Physical Description

Dry Powder, Liquid, Other Solid; Liquid
Colorless to pale yellow liquid; [Hawley] Colorless liquid; [MSDSonline]
Liquid
colourless to slightly yellow liquid with a Intensely sweet, floral odou

Color/Form

Oily liquid
Colorless to pale yellow liquid

XLogP3

1.8

Hydrogen Bond Acceptor Count

2

Exact Mass

136.052429494 g/mol

Monoisotopic Mass

136.052429494 g/mol

Boiling Point

255 °C
248.00 to 249.00 °C. @ 760.00 mm Hg

Flash Point

116 °C (241 °F) - closed cup

Heavy Atom Count

10

Taste

Sweet powdery, spicy creamy, spice anise, nutty, cherry pit and almond-like nuances.
It has a bitter flavor above 30 to 40 ppm.

Vapor Density

4.7 (Air = 1)

Density

1.1191 g/cu cm at 15 °C
1.115-1.123

LogP

1.76 (LogP)
1.76
log Kow = 1.76

Odor

Hawthorn odor
Odor resembles that of coumarin
Sweet powdery, spicy creamy, fruity, vanilla and hay-like. Coumarin, almond, anisic with berry nuances.

Decomposition

Hazardous decomposition products formed under fire conditions: Carbon oxides
When heated to decomposition it emits acrid smoke and irritating fumes.

Melting Point

0 °C

UNII

9PA5V6656V

GHS Hazard Statements

Aggregated GHS information provided by 4363 companies from 21 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 2741 of 4363 companies. For more detailed information, please visit ECHA C&L website;
Of the 19 notification(s) provided by 1622 of 4363 companies with hazard statement code(s):;
H302 (98.21%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Use and Manufacturing

IDENTIFICATION: p-Anisaldehyde is a colorless to pale yellow, oily liquid. It has an odor like freshly mown grass with a nutty taste like anise. It is moderately soluble in water. It occurs naturally in some plants and is found in many spice extracts. USE: p-Anisaldehyde is an important commercial chemical. It is used in perfumery and toilet soaps, in making other chemicals, in electroplating and as a flavoring in confectionaries and beverages. EXPOSURE: Workers that use p-anisaldehyde may breathe in vapors or have direct skin contact. The general population may be exposed by breathing vapors or direct skin contact with consumer products containing p-anisaldehyde, consumption of foods containing p-anisaldehyde and smoking cigarettes. If p-anisaldehyde is released to the environment, it will be broken down in air. It may be broken down by sunlight. It will move into air from moist soil and water. It is expected to move through soil. It will be broken down by microorganisms, and is not expected to build up in fish. RISK: No skin irritation was observed in humans following direct skin contact with diluted p-anisaldehyde. No additional data on the potential for p-anisaldehyde to cause toxic effects in humans were available. Moderate skin irritation was observed in laboratory animals following direct skin contact with undiluted p-anisaldehyde. p-Anisaldehyde showed low toxicity in laboratory animals following single oral or skin exposures. Data on the potential for p-anisaldehyde to cause cancer, infertility, abortion, or birth defects in laboratory animals were not available. The potential for p-anisaldehyde to cause cancer in humans has not been assessed by the U.S. EPA IRIS program, the International Agency for Research on Cancer, or the U.S. National Toxicology Program 14th Report on Carcinogens. (SRC)

Vapor Pressure

0.03 [mmHg]
3.29X10-2 mm Hg at 25 °C (extrapolated)

Pictograms

Irritant

Irritant

Other CAS

50984-52-6
123-11-5

Metabolism Metabolites

Anisic aldehyde undergoes a very slight degree of demethylation with oxidation of its aldehyde group to an acid group, the major metabolite excreted being anisic acid.

Associated Chemicals

o-Anisaldehyde;135-02-4
m-Anisaldehyde;591-31-1

Wikipedia

4-Anisaldehyde

Use Classification

Food additives -> Flavoring Agents
Fragrance Ingredients
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Methods of Manufacturing

By methylation and oxidation of p-cresol and also by oxidation of anethole.
OXIDATION OF ANETHOLE WITH CHROMIC ACID; METHYLATION OF P-CRESOL TO P-CRESYL METHYL ETHER, FOLLOWED BY OXIDATION WITH MANGANESE DIOXIDE

General Manufacturing Information

Other (requires additional information)
All Other Basic Organic Chemical Manufacturing
Food, beverage, and tobacco product manufacturing
Soap, Cleaning Compound, and Toilet Preparation Manufacturing
All Other Chemical Product and Preparation Manufacturing
Benzaldehyde, 4-methoxy-: ACTIVE

Analytic Laboratory Methods

Anisaldehyde was determined in anise and fennel plant extracts by high-performance liquid chromatography.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place.

Interactions

It has been suggested that aromatic aldehydes may reduce cytochrome c. Therefore, interaction of the aromatic aldehydes, p-anisaldehyde, benzaldehyde, p-tolualdehyde, p-carboxybenzaldehyde, p-chlorobenzaldehyde and p-nitrobenzaldehyde, with rat liver mitochondria was examined in vitro. Although both pyruvate/malate- and succinate-mediated respiration, as well as that mediated by other citric acid cycle intermediates, were inhibited by the aromatic aldehydes (0.5 to 1.0 mM), cytochrome c oxidase was not inhibited by aromatic aldehydes (1.0 to 20 mM). There was a marked inhibition of succinic dehydrogenase and both ADP- and DNP-stimulated respiration by benzaldehyde (2 to 20 mM). Since both pyruvate/malate- and succinate-mediated respiration were inhibited by the aromatic aldehydes without inhibition of cytochrome c oxidase, several sites of inhibition, possibly both at the site of transport of substrates and the active enzymes, may exist. Benzaldehyde, 300 uM, inhibited pyruvate/malate-mediated state 3 respiration by 50% which suggests that no additional functional group or metabolism to another species is required for these inhibitory effects.

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
Naylor et al. Identification of a chemical probe for NAADP by virtual screening Nature Chemical Biology, doi: 10.1038/nchembio.150, published online 22 February 2009 http://www.nature.com/naturechemicalbiology
Denmark et al. N-silyl oxyketene imines are underused yet highly versatile reagents for catalytic asymmetric synthesis. Nature Chemistry, doi: 10.1038/nchem.857, published online 3 October 2010 http://www.nature.com/nchem
Filippini et al. Visible light-driven conjunctive olefination. Nature Chemistry, DOI: 10.1038/s41557-021-00807-x, published online 4 November 2021

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